
1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine, also known as BBMP, is a chemical compound that has gained significant attention in scientific research due to its potential use as a drug candidate for various diseases. BBMP is a piperazine derivative that belongs to the class of sulfonyl compounds.
Wirkmechanismus
The mechanism of action of 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine involves the inhibition of various enzymes and pathways that play a role in disease progression. In cancer, 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine inhibits the activity of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), which are involved in tumor growth and angiogenesis. In inflammation, 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurological disorders, 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine reduces oxidative stress and inflammation by inhibiting the activity of reactive oxygen species (ROS) and nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects
1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine has been found to have several biochemical and physiological effects in scientific research. In cancer research, 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine has been found to induce apoptosis and inhibit angiogenesis in cancer cells. In inflammation research, 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine has several advantages and limitations for lab experiments. The advantages of 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine include its potential therapeutic applications in various diseases, its ability to inhibit enzymes and pathways involved in disease progression, and its ability to induce apoptosis and inhibit angiogenesis in cancer cells. The limitations of 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine include its potential toxicity and lack of clinical trials.
Zukünftige Richtungen
There are several future directions for 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine research. One future direction is to conduct further preclinical studies to determine the safety and efficacy of 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine in various diseases. Another future direction is to develop 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine derivatives with improved pharmacokinetic and pharmacodynamic properties. Additionally, future research could investigate the potential use of 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine in combination with other drugs for synergistic effects in disease treatment.
Conclusion
In conclusion, 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine has been found to inhibit enzymes and pathways involved in disease progression, induce apoptosis and inhibit angiogenesis in cancer cells, reduce inflammation, and have neuroprotective effects. Future research could investigate the safety and efficacy of 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine in various diseases and develop 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine derivatives with improved pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine can be synthesized using a multi-step process that involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with 2-methylpiperazine in the presence of a base such as triethylamine. The reaction yields 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine as a white solid with a melting point of 220-222°C.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine has been found to have potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has also shown that 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
1,4-bis[(4-bromo-3-methylphenyl)sulfonyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Br2N2O4S2/c1-13-10-16(4-6-18(13)20)28(24,25)22-8-9-23(15(3)12-22)29(26,27)17-5-7-19(21)14(2)11-17/h4-7,10-11,15H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPPHBOUNZKYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2)Br)C)S(=O)(=O)C3=CC(=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Br2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(2,6-Dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2556707.png)
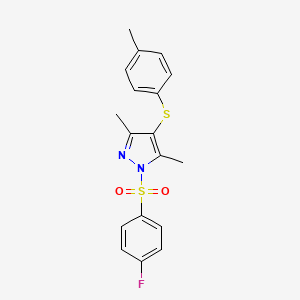
![6-(2,4-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2556711.png)
![N-(1-Cyclobutylethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2556712.png)
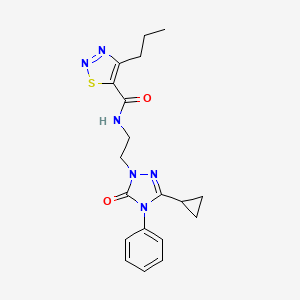

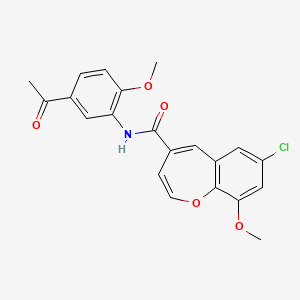
![2-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2556719.png)
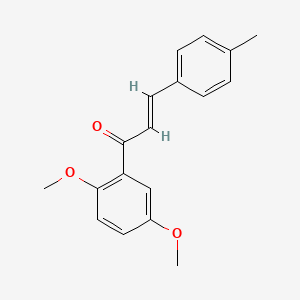
![2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2556722.png)
![Methyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate](/img/structure/B2556723.png)
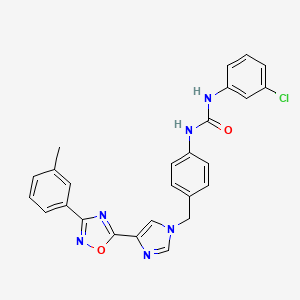
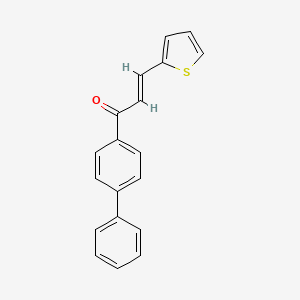
![N-(3-(4-methylpiperidin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2556727.png)